molecular formula C9H13NO3 B12864320 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B12864320
M. Wt: 183.20 g/mol
InChI Key: QFIHRBSYJXBJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C9H13NO3 It is characterized by a pyrrolidine ring, which is a five-membered lactam, substituted with an allyl group at the nitrogen atom and a carboxylic acid methyl ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Esterification: The carboxylic acid group at the 3-position can be esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of renewable starting materials and minimizing waste, are often considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, while the allyl and ester groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.

    1-Allyl-5-oxo-pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-(2-Methoxyethyl)-5-oxo-pyrrolidine-3-carboxylic acid: Similar structure but with a methoxyethyl group instead of an allyl group.

Uniqueness

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to the presence of the allyl group, which can participate in various chemical reactions, providing opportunities for further functionalization. The ester group at the 3-position also offers versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 5-oxo-1-prop-2-enylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHRBSYJXBJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.